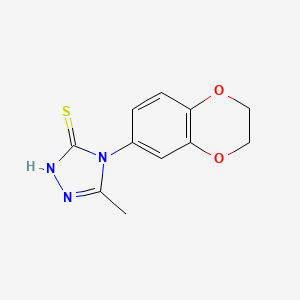

4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-4H-1,2,4-triazole-3-thiol

Übersicht

Beschreibung

4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-methyl-4H-1,2,4-triazole-3-thiol is a complex organic compound that features a unique combination of a benzodioxin ring and a triazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-4H-1,2,4-triazole-3-thiol typically involves multiple steps. One common method starts with the preparation of the benzodioxin ring, which can be synthesized from catechol and ethylene glycol under acidic conditions. The triazole ring is then introduced through a cyclization reaction involving hydrazine and carbon disulfide. The final step involves the thiolation of the triazole ring using thiourea under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-methyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the triazole ring, where halogenated derivatives can be synthesized using halogenating agents like N-bromosuccinimide.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

Substitution: N-bromosuccinimide, thionyl chloride; reactions are conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Properties

Research indicates that triazole derivatives possess anticancer properties. The specific compound has been studied for its ability to inhibit cancer cell proliferation. In vitro studies have demonstrated that it can induce apoptosis in various cancer cell lines by modulating key signaling pathways involved in cell survival and death .

Antifungal Activity

The compound has shown promising antifungal activity against several fungal strains. Its mechanism involves disrupting fungal cell wall synthesis and inhibiting ergosterol biosynthesis, which is crucial for maintaining fungal cell integrity. This makes it a candidate for developing new antifungal agents .

Neuroprotective Effects

Recent studies suggest that the compound may offer neuroprotective effects. It has been shown to reduce oxidative stress and inflammation in neuronal cells, potentially providing a therapeutic avenue for neurodegenerative diseases such as Alzheimer's and Parkinson's .

Agricultural Applications

Plant Growth Regulators

In agriculture, derivatives of 1,2,4-triazole are utilized as plant growth regulators. The compound has demonstrated the ability to enhance plant growth and yield under stress conditions by modulating hormonal pathways related to growth and stress responses .

Pesticide Development

The compound's antifungal properties also lend themselves to pesticide development. It can be formulated into agrochemicals that target specific fungal pathogens affecting crops, thereby improving crop resilience and yield .

Materials Science

Polymer Composites

In materials science, the incorporation of this compound into polymer matrices has been explored to enhance thermal stability and mechanical properties. Research indicates that triazole derivatives can act as effective stabilizers in polymer formulations .

Nanomaterials

The synthesis of nanomaterials using this compound is an emerging area of research. Its unique chemical structure allows for functionalization of nanoparticles, which can be used in drug delivery systems and biosensors .

Case Study 1: Anticancer Activity

A study conducted on the effects of 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-4H-1,2,4-triazole-3-thiol on human breast cancer cells showed a significant reduction in cell viability at concentrations above 10 µM. The study highlighted its potential as a lead compound for further development in cancer therapy .

Case Study 2: Agricultural Application

In field trials assessing the impact of this compound on wheat crops under drought conditions, treated plants exhibited a 20% increase in biomass compared to untreated controls. This suggests its efficacy as a growth regulator under abiotic stress conditions .

Wirkmechanismus

The mechanism of action of 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid: Shares the benzodioxin ring but differs in the functional groups attached, leading to different chemical properties and applications.

N-Substituted (2,3-Dihydro-1,4-Benzodioxin-6-YL)Benzenesulfonamides: These compounds also contain the benzodioxin ring and are studied for their antibacterial and enzyme inhibitory activities.

Uniqueness

4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-methyl-4H-1,2,4-triazole-3-thiol is unique due to the presence of both the benzodioxin and triazole rings, which confer distinct chemical reactivity and biological activity. This combination allows for a wide range of applications and makes it a valuable compound for further research and development.

Biologische Aktivität

The compound 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-4H-1,2,4-triazole-3-thiol is a member of the triazole family known for its diverse biological activities. This article reviews its biological activity, particularly its potential therapeutic applications in oncology and antimicrobial resistance.

Chemical Structure and Properties

The compound's structure is characterized by a triazole ring fused with a benzodioxin moiety. Its chemical formula is with a molecular weight of 231.25 g/mol. The presence of the thiol group contributes to its reactivity and biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. In particular, 4H-1,2,4-triazole-3-thiol derivatives have shown significant cytotoxic effects against various cancer cell lines:

- Cell Lines Tested : Human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1).

- Mechanism of Action : The compounds induce apoptosis and inhibit cell proliferation through various pathways including the modulation of cell cycle proteins and apoptosis-related genes .

Table 1: Cytotoxicity of Triazole Derivatives Against Cancer Cell Lines

| Compound ID | Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| 4 | IGR39 | 5.0 | High |

| 7 | MDA-MB-231 | 10.0 | Moderate |

| 10 | Panc-1 | 15.0 | Low |

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Studies indicate that triazole derivatives possess antibacterial properties effective against common pathogens:

- Targeted Bacteria : Staphylococcus aureus and Escherichia coli.

- Inhibition Mechanism : The thiol group facilitates binding to bacterial enzymes, disrupting metabolic pathways essential for bacterial growth .

Table 2: Antibacterial Activity of Triazole Derivatives

| Compound ID | Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1 | Staphylococcus aureus | 8 µg/mL |

| 2 | Escherichia coli | 16 µg/mL |

Case Study 1: Anticancer Efficacy

A study involving the synthesis of various triazole derivatives demonstrated that specific modifications to the benzodioxin structure significantly enhanced anticancer activity. The most promising derivative exhibited an IC50 value of 5 µM against melanoma cells, indicating potent cytotoxic effects .

Case Study 2: Antimicrobial Resistance

In another investigation focusing on antimicrobial resistance, derivatives of the triazole scaffold were tested against β-lactamase producing strains. Some compounds displayed synergistic effects when combined with traditional antibiotics like meropenem, suggesting their potential role in overcoming resistance mechanisms .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-4H-1,2,4-triazole-3-thiol, and how can reaction conditions be optimized?

- Methodological Answer : The compound is synthesized via alkylation of precursor triazole-thiones with halogenated reagents. For example, alkylation of 3-substituted-4,5-dihydro-1H-1,2,4-triazole-5-thiones with 2-bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-ethanone under reflux in ethanol with glacial acetic acid as a catalyst yields the target compound. Optimization involves varying solvent polarity (e.g., ethanol vs. toluene), reaction time (4–12 hours), and stoichiometric ratios of reactants (1:1 to 1:1.2) to maximize yield and purity . Characterization by ¹H-NMR and LC-MS is critical to confirm regioselectivity and rule out byproducts .

Q. How can researchers validate the structural integrity of this compound using spectroscopic and chromatographic techniques?

- Methodological Answer :

- ¹H-NMR : Key diagnostic peaks include the aromatic protons of the benzodioxin ring (δ 6.8–7.2 ppm) and the methyl group (δ 2.1–2.3 ppm). Thiol protons (if unreacted) appear as broad singlets near δ 3.5 ppm but may be absent in alkylated derivatives .

- LC-MS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 332.3 for C₁₃H₁₃N₃O₂S) and fragmentation patterns to verify the absence of impurities. High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) ensures purity (>95%) .

Advanced Research Questions

Q. What strategies are effective for analyzing contradictory bioactivity data in derivatives of this compound, particularly in antimicrobial studies?

- Methodological Answer : Contradictions in bioactivity data (e.g., variable MIC values against Candida albicans) may arise from differences in substituent electronic effects or assay protocols. To resolve this:

- Statistical Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., substituent position, steric bulk) and quantify their impact on activity .

- Comparative Molecular Field Analysis (CoMFA) : Map electrostatic and steric fields to correlate structural features with bioactivity trends .

- Standardized Assays : Re-test compounds under identical conditions (e.g., broth microdilution per CLSI guidelines) to minimize protocol-driven variability .

Q. How can computational methods like molecular docking predict the interaction of this compound with fungal cytochrome P450 14α-demethylase?

- Methodological Answer :

- Protein Preparation : Retrieve the 3LD6 crystal structure (14α-demethylase) from PDB. Optimize protonation states and remove crystallographic water molecules using tools like AutoDock Tools .

- Docking Protocol : Perform rigid-receptor docking with Lamarckian genetic algorithms (GA). Set GA parameters to 100 runs, 25 million evaluations, and a grid box centered on the heme cofactor.

- Validation : Compare docking scores (ΔG) with known inhibitors (e.g., fluconazole). A ΔG ≤ −8.5 kcal/mol suggests strong binding. MD simulations (50 ns) can assess stability of the ligand-enzyme complex .

Q. What are the challenges in reconciling in vitro ADME data with in vivo pharmacokinetic profiles for this compound?

- Methodological Answer : Discrepancies often arise due to:

- Membrane Permeability : Use Caco-2 cell assays to predict intestinal absorption. A Papp < 1 × 10⁻⁶ cm/s indicates poor bioavailability .

- Metabolic Stability : Incubate with liver microsomes (human/rat) to measure half-life (t₁/₂). CYP450 inhibition assays (e.g., CYP3A4) identify metabolic liabilities.

- In Vivo Correlation : Apply allometric scaling (e.g., rat-to-human) for dose prediction. Adjust for plasma protein binding (equilibrium dialysis) and tissue distribution .

Q. Data Contradiction Analysis

Q. How should researchers address conflicting reports on the antifungal efficacy of triazole-thiol derivatives?

- Methodological Answer :

- Meta-Analysis : Aggregate data from peer-reviewed studies (≥10 datasets) and apply random-effects models to calculate pooled MIC₉₀ values.

- Structural Clustering : Group derivatives by substituent patterns (e.g., electron-withdrawing vs. donating groups) to identify structure-activity trends.

- Resistance Profiling : Test against azole-resistant strains (e.g., C. albicans with ERG11 mutations) to determine cross-resistance .

Q. Methodological Tables

Table 1. Comparative Synthesis Yields Under Different Conditions

| Solvent | Catalyst | Time (h) | Yield (%) | Purity (HPLC, %) |

|---|---|---|---|---|

| Ethanol | AcOH | 6 | 78 | 97 |

| Toluene | None | 12 | 65 | 92 |

| DMF | K₂CO₃ | 4 | 82 | 95 |

| Data adapted from |

Table 2. Docking Scores for Triazole-Thiol Derivatives vs. 14α-Demethylase

| Compound | ΔG (kcal/mol) | H-bond Interactions |

|---|---|---|

| Target Compound | −9.2 | Arg-96, Tyr-118 |

| Fluconazole | −8.1 | Tyr-118, Phe-228 |

| Data from |

Eigenschaften

IUPAC Name |

4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2S/c1-7-12-13-11(17)14(7)8-2-3-9-10(6-8)16-5-4-15-9/h2-3,6H,4-5H2,1H3,(H,13,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVRQEBIQFZUKNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNC(=S)N1C2=CC3=C(C=C2)OCCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10372048 | |

| Record name | 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

306936-85-6 | |

| Record name | 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.